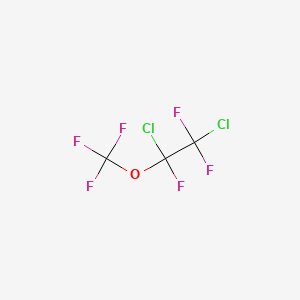

1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

Descripción

Propiedades

IUPAC Name |

1,2-dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2F6O/c4-1(6,7)2(5,8)12-3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHHZNWHYDIJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(OC(F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946331 | |

| Record name | 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2356-53-8 | |

| Record name | 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2356-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane chemical properties"

An In-Depth Technical Guide to the Predicted Chemical Properties of 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

Foreword: A Predictive Analysis

The compound this compound is not extensively documented in publicly available scientific literature. As such, this guide serves as a predictive analysis of its chemical properties, grounded in the established characteristics of structurally analogous compounds and first principles of physical organic chemistry. The insights herein are derived by deconstructing the molecule into its core components—a polychlorofluorinated ethane backbone and a trifluoromethoxy ether moiety—and synthesizing data from well-studied analogues to forecast its behavior. This document is intended for researchers and drug development professionals who require a robust, theoretically grounded starting point for handling and characterizing this novel chemical entity.

Molecular Architecture and Stereochemistry

The fundamental framework of this compound is a saturated two-carbon chain. The substitution pattern, however, introduces significant complexity. The presence of two distinct chiral centers at the C1 and C2 positions suggests the existence of stereoisomers.

Caption: Workflow for structural verification via ¹⁹F NMR spectroscopy.

Predicted Safety, Handling, and Environmental Profile

Audience Advisory: All handling of this uncharacterized chemical should be performed by trained personnel in a well-ventilated chemical fume hood, adhering to strict safety protocols.

-

Health Hazards :

-

Inhalation : Vapors may cause dizziness, narcotic effects, or asphyxiation in high concentrations. [1]Many volatile halogenated hydrocarbons can cause cardiac sensitization.

-

Skin/Eye Contact : May cause irritation upon contact. Prolonged contact could lead to defatting of the skin. [2] * Toxicity : The specific toxicity is unknown, but polyhalogenated compounds should be handled as potentially toxic. [3]* Personal Protective Equipment (PPE) :

-

Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [4] * If there is a risk of significant vapor exposure, a respirator with an appropriate cartridge may be necessary.

-

-

Handling and Storage :

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like strong reducing agents and active metals. [4] * Avoid exposure to high temperatures or open flames to prevent decomposition.

-

-

Environmental Considerations :

-

As a halogenated ether, its biodegradability is expected to be low.

-

Care should be taken to prevent its release into the environment. Dispose of as hazardous chemical waste in accordance with local regulations.

-

Conclusion

This compound is predicted to be a volatile, dense, and chemically stable liquid with properties characteristic of polyhalogenated ethers. Its structure presents opportunities for stereoisomerism that must be considered in any synthetic or application-focused endeavor. The technical insights provided in this guide, while predictive, offer a comprehensive framework for safe handling, characterization, and further investigation. Empirical validation of these predicted properties through the experimental protocols outlined is the essential next step for any scientist or researcher working with this compound.

References

- National Oceanic and Atmospheric Administration. (n.d.). 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE. CAMEO Chemicals.

- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.

- Alfa Chemistry. (n.d.). A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials.

- National Center for Biotechnology Information. (n.d.). 1,2-Dichloro-1,1,2-trifluoroethane. PubChem.

- Stellman, J. M. (Ed.). (2011). Halogenated Ethers: Physical & chemical properties. In Encyclopaedia of Occupational Health and Safety.

- Wikipedia. (n.d.). 1,2-Dichloro-1,1,2-trifluoroethane.

- Eger, E. I., et al. (1999). Polyhalogenated methyl ethyl ethers: solubilities and anesthetic properties. Anesthesia & Analgesia, 88(4), 922-928.

- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.

- National Center for Biotechnology Information. (n.d.). 1,1-Dichloro-1,2,2-trifluoroethane. PubChem.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- de la Cal, A., et al. (2013). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry.

- Eger, E. I., et al. (1999). Polyhalogenated methyl ethyl ethers: solubilities and anesthetic properties. Anesthesia and Analgesia, 88(4), 922-928.

- Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

- ResearchGate. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- ResearchGate. (n.d.). Basic physicochemical properties of the halogenated ethers.

- Young, R. B., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology.

- Favretto, D., et al. (1997). The mass spectrometric behaviour of some halogen-containing epoxyethers. European Mass Spectrometry, 3(1), 37-48.

- Hedrick, J. L., et al. (1998). Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups. Macromolecules, 31(25), 8633-8641.

- International Labour Organization. (2011). Halogenated Ethers: Physical & Chemical Properties.

- LookChem. (n.d.). Cas 812-04-4,1,1-dichloro-1,2,2-trifluoro-ethane.

- Kłysz, S., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2883-2891.

- Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

- National Institute of Standards and Technology. (n.d.). Ethane, 1,2-dichloro-1,1,2-trifluoro-. NIST Chemistry WebBook.

- Cheméo. (n.d.). Chemical Properties of Ethane, 1,1,2-trichloro-1,2,2-trifluoro- (CAS 76-13-1).

- Restek. (2025). Haloalkanes Standard (1X1 mL)

- Matoušek, J., et al. (2021).

- Zhang, Q. W., & Hartwig, J. F. (2012). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.

- LibreTexts. (2021). 14.8: Polyhalogenated Alkanes and Alkenes. Chemistry LibreTexts.

- D'Orazio, G., et al. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Molecular Sciences, 24(13), 10842.

- National Center for Biotechnology Information. (n.d.). 1,1-Dichloro-1,2,2,2-tetrafluoroethane. PubChem.

- American Chemical Society. (n.d.). Fluorinated Ethers. Journal of the American Chemical Society.

- Freie Universität Berlin. (2024).

- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes.

- Royal Society of Chemistry. (2024). Chemodivergent alkylation of trifluoromethyl alkenes via photocatalytic coupling with alkanes. Green Chemistry.

- National Institute of Standards and Technology. (n.d.). Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro-. NIST Chemistry WebBook.

- LibreTexts. (2023).

- Kłysz, S., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2883-2891.

- Wikipedia. (n.d.). Trifluoromethylation.

- YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy.

- PharmaCompass. (n.d.). 1,1,1,2-Tetrafluoroethane | Drug Information, Uses, Side Effects, Chemistry.

- Wikipedia. (n.d.). Polyhalogenated compound.

- Royal Society of Chemistry. (n.d.).

- National Institutes of Health. (1981). Potential halogenated industrial carcinogenic and mutagenic chemicals. III. Alkane halides, alkanols and ethers. Mutation Research/Reviews in Genetic Toxicology, 87(3), 233-297.

- TutorChase. (n.d.). What are the safety considerations when handling alkanes?.

- Royal Society of Chemistry. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry.

Sources

An In-depth Technical Guide to the Synthesis of 1,2-Dichlorotrifluoroethyl Trifluoromethyl Ether

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1,2-Dichlorotrifluoroethyl trifluoromethyl ether (CF₃OCFClCF₂Cl), a highly fluorinated ether with applications in specialized fields of chemical research. The primary synthetic strategy detailed herein involves a two-step process: the preparation of the key intermediate, trifluoromethyl trifluorovinyl ether (CF₃OCF=CF₂), followed by its direct chlorination. This document furnishes researchers, scientists, and drug development professionals with detailed mechanistic insights, step-by-step experimental protocols, and critical safety information grounded in authoritative references.

Introduction and Strategic Overview

1,2-Dichlorotrifluoroethyl trifluoromethyl ether is a saturated chlorofluoroether. The presence of a trifluoromethoxy group (-OCF₃) and a dichlorotrifluoroethyl moiety imparts significant chemical stability and unique physical properties, making it a compound of interest for advanced materials and as a potential building block in synthetic chemistry. The trifluoromethoxy group, in particular, is increasingly recognized in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity in drug candidates.

The most direct and established synthetic route to 1,2-Dichlorotrifluoroethyl trifluoromethyl ether is a two-stage process. This strategy was selected for its logical flow and reliance on well-understood reaction mechanisms in fluorine chemistry.

The core synthetic strategy involves:

-

Synthesis of the Vinyl Ether Precursor: Preparation of trifluoromethyl trifluorovinyl ether (CF₃OCF=CF₂) via pyrolysis of a carboxylate salt. This step creates the essential C=C double bond for subsequent functionalization.

-

Direct Chlorination: Addition of elemental chlorine (Cl₂) across the double bond of the vinyl ether to yield the target saturated dichlorinated ether. This reaction typically proceeds via a free-radical mechanism.

This guide will dissect each of these stages, providing the chemical rationale behind the chosen methodologies and detailed protocols for their execution.

Synthesis of Trifluoromethyl Trifluorovinyl Ether (CF₃OCF=CF₂)

The cornerstone of this synthesis is the preparation of the unsaturated precursor, trifluoromethyl trifluorovinyl ether. A robust and commonly cited method for this is the pyrolysis of the potassium salt of 2-(trifluoromethoxy)tetrafluoropropionic acid.

Mechanistic Rationale

The reaction proceeds via a thermal decarboxylation mechanism. The potassium salt of the α-alkoxy perfluorocarboxylic acid, when heated under vacuum, eliminates carbon dioxide (CO₂) and a potassium fluoride (KF) equivalent to form the target alkene. The high temperature provides the activation energy needed to break the C-C and C-O bonds of the carboxylate group, leading to a concerted or stepwise elimination. The vacuum is critical as it removes the gaseous products (the vinyl ether and CO₂), driving the equilibrium towards the product side according to Le Châtelier's principle.

Detailed Experimental Protocol: Synthesis of CF₃OCF=CF₂

This protocol is adapted from established procedures for the synthesis of perfluoroalkyl vinyl ethers[1].

Step 1: Preparation of Potassium 2-(trifluoromethoxy)tetrafluoropropionate

-

In a fume hood, dissolve 2-(trifluoromethoxy)tetrafluoropropionic acid in methanol.

-

Slowly add a methanolic solution of potassium hydroxide (KOH) dropwise with stirring until the solution is neutral, using phenolphthalein as an indicator.

-

Remove the methanol solvent via rotary evaporation under reduced pressure.

-

Thoroughly dry the resulting white salt in a vacuum oven over phosphorus pentoxide (P₂O₅) at 110-115°C and 2-3 Torr for several hours to remove all traces of water and methanol.

Step 2: Pyrolysis

-

Mix the finely pulverized, dried potassium salt with an equal mass of dry sand in a flask suitable for pyrolysis. The sand ensures even heat distribution and prevents bumping.

-

Assemble a pyrolysis apparatus with a vacuum distillation setup. The receiving flask must be cooled in a dry ice/acetone bath (-78°C) to condense the volatile product.

-

Apply a vacuum (oil pump, 10-15 Torr) to the system.

-

Heat the flask containing the salt/sand mixture vigorously using a Bunsen burner flame or a high-temperature heating mantle (target temperature: 220-280°C).

-

The volatile products will distill and collect in the cold trap.

-

Once the pyrolysis is complete (no more product distills over), carefully vent the apparatus and collect the condensed liquid.

-

The crude product can be purified by fractional distillation to yield pure trifluoromethyl trifluorovinyl ether (Boiling Point: -22°C)[2].

Synthesis of 1,2-Dichlorotrifluoroethyl Trifluoromethyl Ether

The final step in the sequence is the addition of chlorine across the double bond of the prepared vinyl ether. This reaction is a classic example of electrophilic or free-radical halogenation of an alkene.

Mechanistic Rationale

The addition of chlorine to the electron-rich double bond of trifluoromethyl trifluorovinyl ether can be initiated photochemically. Under ultraviolet (UV) irradiation, the relatively weak Cl-Cl bond undergoes homolytic cleavage to generate two highly reactive chlorine radicals (Cl•)[3][4].

Initiation: Cl₂ + hν → 2 Cl•

One chlorine radical then attacks the double bond of the ether, forming a new C-Cl bond and creating a stable, substituted chloro-fluoro-alkoxy radical intermediate.

Propagation (Step 1): CF₃OCF=CF₂ + Cl• → CF₃OCFCl-CF₂•

This radical intermediate then reacts with another molecule of chlorine gas, abstracting a chlorine atom to form the final product and regenerating a chlorine radical, which continues the chain reaction.

Propagation (Step 2): CF₃OCFCl-CF₂• + Cl₂ → CF₃OCFClCF₂Cl + Cl•

The chain reaction continues until radical species are quenched by termination steps, such as the combination of two radicals.

Visualizing the Synthetic Workflow

The overall process can be visualized as a two-stage workflow, starting from the precursor acid and culminating in the final dichlorinated ether.

Caption: Workflow for the synthesis of 1,2-Dichlorotrifluoroethyl Trifluoromethyl Ether.

Detailed Experimental Protocol: Photochemical Chlorination

Caution: This reaction involves chlorine gas, a toxic and corrosive substance, and UV radiation. It must be performed in a well-ventilated fume hood with appropriate shielding and personal protective equipment (PPE), including UV-blocking safety glasses.

-

Set up a reaction vessel (e.g., a quartz tube or flask to allow UV penetration) equipped with a gas inlet, a condenser cooled with a cryogen (e.g., dry ice/acetone), and a gas outlet leading to a scrubber (e.g., sodium hydroxide solution) to neutralize excess chlorine.

-

Condense a known quantity of trifluoromethyl trifluorovinyl ether (CF₃OCF=CF₂) into the reaction vessel, which is cooled in a dry ice/acetone bath.

-

While maintaining the low temperature, slowly bubble chlorine gas (Cl₂) through the liquid vinyl ether.

-

Irradiate the reaction mixture with a UV lamp (e.g., a mercury vapor lamp). The reaction is often initiated at low temperature and then allowed to warm slowly to room temperature.

-

Monitor the reaction progress (e.g., by observing the disappearance of the yellow-green color of chlorine). The reaction is typically complete when the mixture becomes colorless.

-

Stop the chlorine flow and UV irradiation. Purge the system with an inert gas (e.g., nitrogen) to remove any unreacted chlorine, ensuring the effluent gas passes through the scrubber.

-

The crude product is then purified by fractional distillation under atmospheric pressure to isolate the 1,2-Dichlorotrifluoroethyl trifluoromethyl ether.

Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Data | Source |

| Chemical Formula | C₃Cl₂F₆O | [5] |

| Molecular Weight | 236.92 g/mol | [5] |

| CAS Number | 2356-53-8 | [5] |

| Boiling Point | 45-46 °C (estimated) | |

| Appearance | Colorless liquid |

Spectroscopic Data:

-

¹⁹F NMR: Expected signals would correspond to the CF₃O- group, the -OCFCl- group, and the -CF₂Cl group, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Three distinct carbon signals are expected, each showing splitting due to fluorine coupling (C-F coupling).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of Cl, F, CF₃, or other fragments.

Safety and Handling

-

Trifluoromethyl trifluorovinyl ether (CF₃OCF=CF₂): This is a colorless, flammable gas that is heavier than air[2][6]. It can form explosive peroxides upon exposure to air and may cause asphyxiation by displacing oxygen[6]. It should be handled in a well-ventilated area, away from ignition sources.

-

Chlorine (Cl₂): A highly toxic and corrosive gas with a pungent odor. Inhalation can cause severe respiratory damage. All manipulations must be conducted in a fume hood with access to a chlorine gas scrubber.

-

1,2-Dichlorotrifluoroethyl trifluoromethyl ether: As a polychlorofluorinated compound, it should be handled with care. Assume it is toxic and avoid inhalation, ingestion, and skin contact. Use appropriate PPE, including gloves and safety glasses.

Conclusion

The synthesis of 1,2-Dichlorotrifluoroethyl trifluoromethyl ether is a multi-step process that relies on fundamental principles of organofluorine chemistry. The key steps—pyrolytic generation of a perfluorovinyl ether followed by photochemical chlorination—are effective methods for constructing this complex molecule. This guide provides the necessary theoretical framework and practical protocols for researchers to undertake this synthesis. Adherence to rigorous safety protocols is paramount due to the hazardous nature of the reagents and intermediates involved. The successful synthesis of this compound opens avenues for its exploration in various scientific and industrial applications.

References

-

The Synthesis of Trifluorovinyl Ethers. Fluorine Notes.

-

Perfluoro(methyl vinyl ether). Wikipedia.

-

Free Radical Substitution and Addition Reactions. University of California, Riverside.

-

Free Radical Reactions. Master Organic Chemistry.

-

Free Radical Reactions. The Organic Chemistry Tutor (YouTube).

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry via PMC.

-

1,2-Dichlorotrifluoroethyl Trifluoromethyl Ether. Axios Research.

-

Trifluoromethyl trifluorovinyl ether | 1187-93-5. ChemicalBook.

-

Cas 1187-93-5, Trifluoromethyl trifluorovinyl ether. LookChem.

-

Photochemical chlorination of 2-trichloromethyl-1,3-dioxolane. SpringerLink.

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

Technical Brief on CAS 2356-53-8: Assessment of Available Physicochemical Data

1.0 Executive Summary

This document addresses the request for an in-depth technical guide on the physical characteristics of the compound registered under CAS number 2356-53-8. Initial investigation and a comprehensive search of scientific literature and chemical databases have revealed that CAS 2356-53-8 corresponds to the chemical entity 1,2-Dichlorotrifluoroethyl trifluoromethyl ether .

However, it must be noted that this compound is not extensively documented in publicly accessible scientific literature. The available data is sparse and primarily limited to basic identifiers and safety information from commercial suppliers. Consequently, the creation of a comprehensive, in-depth technical guide as originally requested—complete with detailed experimental protocols, mechanistic insights, and validated workflows—is not feasible at this time due to the lack of foundational research and published data. This brief will present the limited, verified information that is currently available for this compound.

2.0 Chemical Identity of CAS 2356-53-8

The compound associated with CAS number 2356-53-8 is identified as follows:

-

Chemical Name: 1,2-Dichlorotrifluoroethyl trifluoromethyl ether[1][2][3]

-

EINECS Number: 219-094-1[4]

3.0 Summary of Known Physical Characteristics

The physical properties of 1,2-Dichlorotrifluoroethyl trifluoromethyl ether are not well-characterized. The data is limited, with most safety data sheets (SDS) explicitly stating "no data available" for many standard parameters[6]. The table below summarizes the information that could be retrieved from supplier databases.

| Property | Value | Source(s) |

| Boiling Point | 40.00°C - 41.00°C | [7] |

| Melting Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | [6] |

| Appearance | Data not available | N/A |

4.0 Discussion on the Scarcity of Experimental Data

The absence of detailed physical and chemical data for CAS 2356-53-8 suggests it is a compound with limited current application in broad research, academic, or drug development fields. Without published studies, key characteristics remain unverified.

For a compound to be thoroughly characterized for a research or drug development audience, a series of standard experimental procedures would be necessary. While protocols for this specific compound are not available, the general workflow for characterizing a novel chemical entity is well-established. The diagram below illustrates a typical, logical workflow that would be employed to determine the fundamental physical properties of a compound like 1,2-Dichlorotrifluoroethyl trifluoromethyl ether.

Explanation of Causality in the Workflow:

-

Purity Precedes Characterization: It is a fundamental principle that all physical property measurements must be performed on a highly pure sample. Impurities can significantly alter properties like melting and boiling points, leading to inaccurate data. Therefore, purification and subsequent purity analysis (e.g., via Gas Chromatography for a volatile compound) are prerequisites for any further characterization.

-

Structure Confirmation: Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm that the chemical structure of the synthesized compound matches the expected structure of 1,2-Dichlorotrifluoroethyl trifluoromethyl ether. This validates the chemical identity before its properties are measured.

-

Systematic Property Determination: Once purity and identity are confirmed, basic physical properties are determined. For a liquid, boiling point, density, and solubility are key parameters. Solubility screening across a panel of solvents (e.g., water, ethanol, acetone, hexane) is crucial for understanding its behavior in various experimental and processing conditions.

The information available for CAS 2356-53-8, 1,2-Dichlorotrifluoroethyl trifluoromethyl ether, is insufficient to construct an in-depth technical guide. Key physical characteristics such as melting point, density, and solubility are not documented in accessible scientific sources.

For any research or development professional intending to work with this compound, it is strongly recommended that in-house analytical work be conducted to determine these fundamental properties. The generalized workflow provided in Section 4.0 can serve as a logical starting point for such a characterization campaign. Until such data is generated and published, the utility of this compound in a research context remains limited by a lack of foundational physicochemical data.

References

-

ChemIndex. (n.d.). 2356-53-8 | 1,2-dicloro-1,1,2-trifluoro-2-(trifluorometossi)etano. Retrieved January 17, 2026, from [Link]

-

abcr GmbH. (n.d.). AB147827 | CAS 2356-53-8. Retrieved January 17, 2026, from [Link]

-

Molbase. (n.d.). 1,2-DICHLOROTRIFLUOROETHYL TRIFLUOROMETHYL ETHER. Retrieved January 17, 2026, from [Link]

-

Axios Research. (n.d.). 1,2-Dichlorotrifluoroethyl Trifluoromethyl Ether. Retrieved January 17, 2026, from [Link]

-

ChemSrc. (n.d.). 1,1-difluoroethylene | CAS#:75-38-7. Retrieved January 17, 2026, from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 1,2-DICHLOROTRIFLUOROETHYL TRIFLUOROMETHYL ETHER CAS#: 2356-53-8 [m.chemicalbook.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. 1,2-Dichlorotrifluoroethyl Trifluoromethyl Ether - CAS - 2356-53-8 | Axios Research [axios-research.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. chemrevlett.com [chemrevlett.com]

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane

Abstract

This technical guide addresses the spectroscopic characterization of 1,2-Dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (C₃Cl₂F₆O). In the absence of publicly available experimental data for this specific molecule, this document provides a comprehensive, theoretically-derived prediction of its key spectroscopic signatures. By dissecting the molecule into its constituent functional groups—a dichloro-trifluoro-ethane backbone and a trifluoromethoxy group—we project its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers, enabling the identification, characterization, and purity assessment of this compound. Furthermore, it details the requisite experimental protocols to obtain and validate these spectroscopic data, ensuring a robust framework for future empirical studies.

Introduction and Molecular Structure Analysis

This compound is a complex halogenated ether. Its structure presents a unique combination of chloro, fluoro, and ether functionalities, suggesting potential applications as a specialty solvent, refrigerant, or chemical intermediate. Accurate spectroscopic analysis is paramount for its unambiguous identification and for quality control in any synthetic or commercial application.

The core of this guide is a predictive analysis grounded in the established spectroscopic principles of related and simpler halogenated compounds. The molecular structure, CF₂Cl-CFCl(OCF₃), dictates a chiral center at the second carbon atom, leading to distinct magnetic environments for the fluorine atoms, which will be a key feature in its NMR spectra.

Molecular Structure Diagram:

Caption: Ball-and-stick model of this compound.

Predicted Spectroscopic Data

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is anticipated to be the most informative technique for this molecule due to the presence of six fluorine atoms in three distinct chemical environments. The large chemical shift dispersion and sensitivity of the ¹⁹F nucleus will allow for clear resolution of these signals.[1][2]

-

-OCF₃ Group (3F): The three fluorine atoms on the trifluoromethoxy group are equivalent. They are expected to appear as a singlet, as there are no adjacent fluorine or hydrogen atoms for coupling. The chemical shift for trifluoromethoxy groups typically falls in the range of -55 to -70 ppm relative to CFCl₃.[2][3]

-

-CF₂Cl Group (2F): The two fluorine atoms on the C1 carbon are diastereotopic due to the chiral center at C2. Therefore, they are chemically non-equivalent and should appear as two separate signals. These two fluorines will couple to each other (geminal coupling, ²JFF) and also to the fluorine on C2 (vicinal coupling, ³JFF). This will result in two doublets of doublets (dd). The chemical shift range for -CF₂- groups is broad, typically between +80 to +140 ppm, but the presence of chlorine will shift this upfield. For a -CF₂Cl₂ group, the shift is around -8 ppm.[4][5] A reasonable estimate for -CF₂Cl attached to another halogenated carbon would be in the -20 to -70 ppm range.

-

-CFCl- Group (1F): The single fluorine on the chiral C2 carbon will couple to the two diastereotopic fluorines on C1. This will result in a doublet of doublets (dd). The chemical shift for a single fluorine atom (-CF-) can range widely from +140 to +250 ppm, but electronegative substituents like chlorine and the trifluoromethoxy group will significantly alter this.[5] A predicted range of -60 to -90 ppm is plausible.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data

| Functional Group | Number of Fluorines | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity | Expected Coupling Constants (JFF, Hz) |

|---|---|---|---|---|

| -OCF ₃ | 3 | -55 to -70 | Singlet (s) | N/A |

| -CF ₂Cl | 2 | -20 to -70 | 2 x Doublet of Doublets (dd) | ²JFF: 150-300 Hz; ³JFF: 5-25 Hz |

| -CF Cl- | 1 | -60 to -90 | Doublet of Doublets (dd) | ³JFF: 5-25 Hz |

Predicted ¹⁹F NMR Splitting Pattern Diagram:

Caption: Predicted ¹⁹F NMR splitting tree for the ethane backbone fluorines.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A proton-decoupled ¹³C NMR spectrum will show three distinct signals, one for each carbon atom. The chemical shifts will be significantly influenced by the attached electronegative halogen atoms.[6][7]

-

C1 (-CF₂Cl): This carbon is bonded to two fluorine and one chlorine atom. It will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

-

C2 (-CFCl(OCF₃)): This carbon is bonded to one fluorine, one chlorine, and the oxygen of the trifluoromethoxy group. It will appear as a doublet due to coupling with the single attached fluorine (¹JCF).

-

C3 (-OCF₃): This carbon is part of the trifluoromethoxy group and is bonded to three fluorine atoms. It will appear as a quartet due to one-bond coupling (¹JCF).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹³C-¹⁹F Coupling) |

|---|---|---|---|

| C1 | -C F₂Cl | 110 - 130 | Triplet (t) |

| C2 | -C FCl(OCF₃) | 100 - 120 | Doublet (d) |

| C3 | -OC F₃ | 115 - 135 | Quartet (q) |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to the carbon-fluorine and carbon-chlorine bond stretches. As a volatile halogenated compound, a gas-phase spectrum is the most appropriate method for analysis.

Table 3: Predicted Key IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-F Stretch | -CF₃, -CF₂-, -CF- | 1350 - 1100 | Strong |

| C-O Stretch | Ether | 1300 - 1000 | Strong |

| C-Cl Stretch | Alkyl Halide | 850 - 550 | Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will likely lead to extensive fragmentation, and the molecular ion peak (M⁺) may be weak or absent.[8] The fragmentation patterns will be dictated by the weakest bonds and the stability of the resulting fragments.

-

Molecular Ion (M⁺): The calculated molecular weight is 252.92 g/mol . The M⁺ peak should exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M+2 peak should be approximately 65% of the M⁺ peak intensity.

-

Key Fragmentation Pathways:

-

α-cleavage: Cleavage of the C-C bond is a likely pathway, yielding [CF₂Cl]⁺ (m/z = 85/87) and [CFCl(OCF₃)]⁺ (m/z = 117/119) radical cations, or the corresponding neutral radicals.

-

Loss of Chlorine: Loss of a Cl radical (·Cl) from the molecular ion would result in a fragment at m/z = 217.

-

Ether Cleavage: Cleavage of the C-O bond could lead to the formation of a [CF₃]⁺ ion (m/z = 69) and a larger fragment.

-

Table 4: Predicted Major Mass Spectrometry Fragments

| m/z (for ³⁵Cl) | Possible Fragment Ion | Comments |

|---|---|---|

| 252 | [C₃Cl₂F₆O]⁺ | Molecular Ion (M⁺) |

| 217 | [C₃ClF₆O]⁺ | Loss of ·Cl |

| 117 | [C₂F₄OCl]⁺ | α-cleavage fragment |

| 85 | [CF₂Cl]⁺ | α-cleavage fragment |

| 69 | [CF₃]⁺ | From trifluoromethoxy group |

Proposed Experimental Protocols

To empirically validate the predicted data, a systematic application of modern spectroscopic techniques is required. The following protocols are designed to provide a clear and reproducible workflow.

Experimental Workflow Diagram:

Caption: Proposed workflow for the complete spectroscopic characterization.

NMR Spectroscopy Protocol (¹⁹F and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of trichlorofluoromethane (CFCl₃) as an internal standard for ¹⁹F NMR referencing (δ = 0.0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a multinuclear probe.

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a standard proton-decoupled ¹⁹F spectrum.[9]

-

Set a spectral width appropriate for the wide chemical shift range of organofluorine compounds (e.g., -250 to 50 ppm).[10]

-

Use a sufficient relaxation delay (e.g., 5-10 seconds) to ensure accurate integration.[9]

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

A large number of scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C and splitting by ¹⁹F.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹⁹F spectrum to the CFCl₃ signal and the ¹³C spectrum to the residual solvent signal or TMS.

Gas-Phase FT-IR Spectroscopy Protocol

-

Sample Preparation: As the compound is expected to be volatile, a gas-phase spectrum is ideal.[11]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a gas cell (typically 10 cm path length).

-

Background Spectrum: Evacuate the gas cell to a high vacuum and acquire a background spectrum to account for atmospheric H₂O and CO₂, as well as any signals from the cell windows.[11]

-

Sample Spectrum: Introduce a small amount of the liquid sample into the evacuated gas cell. The liquid will vaporize, creating a gaseous sample. Allow the pressure to stabilize.

-

Acquisition: Acquire the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance after being ratioed against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: Use a GC system coupled to a mass spectrometer (quadrupole or ion trap) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms) suitable for separating volatile organic compounds.[12]

-

Injection: Inject 1 µL of the sample solution in splitless mode to maximize sensitivity.[12]

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization: Use standard electron ionization at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Conclusion

This guide provides a robust, theoretically-grounded framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data offer a detailed spectral fingerprint that can be used for the initial identification of this molecule. By following the detailed experimental protocols, researchers can obtain high-quality empirical data to confirm or refine these predictions. The combination of these spectroscopic techniques provides a self-validating system for the unambiguous structural elucidation and purity assessment, which is essential for any future research or application involving this compound.

References

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Scribd. (n.d.). Infrared Spectroscopy Sample Prep Guide.

- University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Steffen's Chemistry Pages. (n.d.). 19F chemical shifts.

- Yu, J., et al. (2013).

- ResearchGate. (n.d.). Calculated 19 F NMR chemical shifts relative to CFCl3 (in ppm) of [XFn]−.

- BenchChem. (2025). Application Notes and Protocols for 19F NMR Spectroscopy Studies Using 5-Fluoro Cytosine-13C,15N2.

- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Dove Medical Press. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry.

- University of Ottawa. (n.d.). 19Flourine NMR.

- University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). F19 detection.

- Millersville University. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- SlideShare. (n.d.). 19 f chemical shifts and coupling constants.

- Poplawski, J., et al. (2021).

- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR.

- PubMed Central. (2015).

- Thermo Fisher Scientific. (n.d.). Introduction to Gas Phase FTIR Spectroscopy.

- ACS Publications. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.

- Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.

- Enhanced Introductory College Chemistry. (n.d.). 29.10 ¹³C NMR Spectroscopy.

- PubMed Central. (2012). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes.

- U.S. Environmental Protection Agency. (1999). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethane.

- MDPI. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Molecules.

- YouTube. (2024). Week 7 : Lecture 32 : IR stretching frequencies for various functional groups.

- Thermo Fisher Scientific. (n.d.). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.

- YouTube. (2015). FTIR Sampling Techniques - Transmission: Gases Sample Preparation.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethene.

- YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy.

- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.

- ResearchGate. (2019). The halogen effect on the 13 C NMR chemical shift in substituted benzenes.

- Agilent. (2022).

- Shimadzu. (n.d.).

- Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.

- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Chemistry LibreTexts. (2020). 16.

- Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry.

Sources

- 1. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. F19 detection [nmr.chem.ucsb.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethane, 1,2-dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)-

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and chemistry of Ethane, 1,2-dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)-, a halogenated ether. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique characteristics of fluorinated organic compounds. The guide delves into the compound's chemical identity, physicochemical properties, and stereochemical considerations. It also explores known synthetic pathways and discusses its reactivity, drawing upon the broader context of perfluoroalkyl ether chemistry. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction

Fluorinated organic molecules have garnered significant interest across various scientific disciplines due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical inertness, and altered biological activity. Ethane, 1,2-dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)- (CAS No. 2356-53-8) is a member of the perfluoroalkyl ether class of compounds, which are characterized by an ether linkage flanked by fluorinated alkyl groups. These compounds are often explored for applications as solvents, intermediates in organic synthesis, and as building blocks for advanced materials and pharmaceuticals. This guide aims to consolidate the available technical information on this specific molecule to serve as a valuable resource for the scientific community.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical substance is fundamental for scientific communication and safety. The following table summarizes the key identifiers for Ethane, 1,2-dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)-.

| Identifier | Value | Source |

| IUPAC Name | 1,2-dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | Echemi[1] |

| CAS Number | 2356-53-8 | Echemi[1] |

| Molecular Formula | C₃Cl₂F₆O | Echemi[1] |

| Molecular Weight | 236.928 g/mol | Echemi[1] |

| Synonyms | Ether, 1,2-dichloro-1,2,2-trifluoroethyl trifluoromethyl; 1,2-Dichlorotrifluoroethyl trifluoromethyl ether | Echemi[1] |

| InChI Key | PIHHZNWHYDIJIP-UHFFFAOYSA-N | Echemi[1] |

| EC Number | 219-094-1 | Echemi[1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are crucial for designing experiments and applications. The table below lists the known physicochemical properties of Ethane, 1,2-dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)-.

| Property | Value | Conditions | Source |

| Density | 1.6180 g/cm³ | @ 20 °C | Echemi[1] |

| Boiling Point | 37 °C | @ 758 Torr | Echemi[1] |

| Vapor Pressure | 238 mmHg | @ 25°C | Echemi[1] |

| Refractive Index | 1.326 | Not Specified | Echemi[1] |

| Appearance | Colorless liquid with a sweetish odor | Ambient | Wikipedia (Italian)[2] |

Molecular Structure and Stereochemistry

The molecular structure of Ethane, 1,2-dichloro-1,1,2-trifluoro-2-(trifluoromethoxy)- is characterized by a two-carbon ethane backbone that is heavily substituted with chlorine and fluorine atoms, as well as a trifluoromethoxy group.

Caption: Radical addition synthesis pathway.

Method 2: Fluorination

This route involves the fluorination of 1,2-dichloro-1-fluoro-2-(trifluoromethoxy)-ethene (CF₃O-CCl=CFCl) using elemental fluorine (F₂).

Reaction: CF₃O-CCl=CFCl + F₂ → CF₃O-CFCl-CF₂Cl

Sources

Navigating the Thermodynamic Landscape of CAS 2356-53-8: A Methodological Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise understanding of a compound's thermodynamic properties is a cornerstone of modern drug development and materials science. These properties govern a substance's stability, solubility, and phase behavior, directly impacting its formulation, efficacy, and manufacturing processes. This guide focuses on the chemical entity associated with CAS number 2356-53-8 , which has been definitively identified as 1,2-Dichlorotrifluoroethyl trifluoromethyl ether . A thorough review of the current scientific literature reveals a notable absence of experimentally determined thermodynamic data for this specific compound.

This guide, therefore, pivots from a data-centric to a methodology-focused resource. It is designed to empower researchers by providing a comprehensive overview of the state-of-the-art experimental techniques and theoretical frameworks used to characterize the thermodynamic properties of halogenated ethers and similar pharmaceutical compounds. By detailing the "how" and "why" behind these methods, this document serves as a foundational reference for initiating the thermodynamic characterization of 1,2-Dichlorotrifluoroethyl trifluoromethyl ether and other novel chemical entities.

Introduction: The Critical Role of Thermodynamics in a Compound's Lifecycle

In the journey from discovery to application, a compound's thermodynamic profile is a critical roadmap. For a substance like 1,2-Dichlorotrifluoroethyl trifluoromethyl ether (C₃Cl₂F₆O), understanding its energetic landscape is paramount for predicting its behavior in various environments. Thermodynamic parameters such as melting point, boiling point, enthalpy of fusion, and heat capacity are not mere physical constants; they are indicators of intermolecular forces, molecular stability, and the energy required to transition between states. In a pharmaceutical context, these properties influence everything from drug substance manufacturing and purification to formulation design and long-term stability.

This guide will navigate the essential experimental methodologies that form the bedrock of thermodynamic characterization. We will explore the principles and practical applications of techniques that, while not yet applied to CAS 2356-53-8, represent the gold standard for such investigations.

Physicochemical Properties of CAS 2356-53-8

While extensive thermodynamic data is not available, the fundamental physicochemical properties of 1,2-Dichlorotrifluoroethyl trifluoromethyl ether have been established.

| Property | Value | Source |

| CAS Number | 2356-53-8 | [1][2][3] |

| Molecular Formula | C₃Cl₂F₆O | [1][2][3] |

| Molecular Weight | 236.93 g/mol | [1][2] |

| Chemical Name | 1,2-Dichlorotrifluoroethyl trifluoromethyl ether | [1][2][3] |

Experimental Determination of Thermodynamic Properties: A Practical Guide

The following sections detail the primary experimental techniques for elucidating the thermodynamic properties of a compound like 1,2-Dichlorotrifluoroethyl trifluoromethyl ether. The causality behind experimental choices and the self-validating nature of these protocols are emphasized to ensure scientific integrity.

Thermal Analysis: Unveiling Phase Transitions

Thermal analysis encompasses a suite of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.

Principle: DSC is a cornerstone of thermodynamic analysis, measuring the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in determining transition temperatures and the enthalpy changes associated with them.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating/cooling rate (e.g., 10°C/min). An inert purge gas (e.g., nitrogen) is used to maintain a controlled atmosphere.

-

Data Acquisition: The instrument heats or cools the sample and reference pans, and the differential heat flow is recorded.

-

Data Analysis: The resulting thermogram is analyzed to identify thermal events.

-

Melting Point (Tₘ): The peak of the endothermic event corresponding to the solid-to-liquid phase transition.

-

Enthalpy of Fusion (ΔHբᵤₛ): The integrated area of the melting peak, which represents the energy required to melt the sample.

-

Glass Transition Temperature (T₉): A stepwise change in the baseline of the thermogram, indicating the transition from a rigid, glassy state to a more flexible, amorphous state.

-

Causality in Experimental Design: The choice of heating rate is a critical parameter. A slower heating rate can provide better resolution of thermal events, while a faster rate can enhance the sensitivity for detecting weak transitions. The use of hermetically sealed pans is crucial for volatile compounds to prevent mass loss during the experiment.

Diagram of a Typical DSC Workflow:

Caption: Workflow for determining thermal properties using DSC.

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is primarily used to assess thermal stability and decomposition profiles.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

-

Instrument Setup: The pan is placed on a sensitive microbalance within a furnace.

-

Data Acquisition: The sample is heated according to a predefined temperature program, and the mass is continuously monitored.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature ranges of mass loss.

Trustworthiness through Self-Validation: TGA is often coupled with other techniques, such as mass spectrometry or Fourier-transform infrared spectroscopy (FTIR), to identify the gaseous products of decomposition, providing a more complete picture of the degradation pathways.

Calorimetry: Direct Measurement of Heat Changes

While DSC provides information on enthalpy changes during phase transitions, other calorimetric techniques are used to measure heat changes associated with other processes.

Principle: Solution calorimetry measures the heat absorbed or released when a substance dissolves in a solvent. This is crucial for determining the enthalpy of solution, which is a key parameter in understanding solubility.

Experimental Protocol:

-

Solvent Equilibration: A known volume of a selected solvent is placed in the calorimeter and allowed to reach thermal equilibrium.

-

Sample Introduction: A precisely weighed amount of the solute is introduced into the solvent.

-

Heat Measurement: The change in temperature of the solution is measured, from which the enthalpy of solution is calculated.

Expert Insights: The choice of solvent is critical and should be relevant to the intended application (e.g., water for biological systems, organic solvents for specific formulations).

Vapor Pressure Measurement

Principle: The vapor pressure of a substance is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases at a given temperature. It is a fundamental property that governs the rate of evaporation and is essential for distillation and purification processes.

Experimental Methods:

-

Effusion-Based Methods (e.g., Knudsen Effusion): Suitable for substances with low vapor pressures. The rate of mass loss through a small orifice is measured, from which the vapor pressure can be calculated.

-

Static Methods: The pressure of the vapor in equilibrium with the condensed phase is measured directly using a pressure transducer.

Theoretical Approaches to Estimating Thermodynamic Properties

In the absence of experimental data, computational methods can provide valuable estimates of thermodynamic properties.

-

Group Contribution Methods: These methods estimate properties based on the chemical structure of a molecule by summing the contributions of its constituent functional groups.

-

Quantum Chemical Calculations: Ab initio and density functional theory (DFT) methods can be used to calculate properties such as the enthalpy of formation from first principles.

It is important to note that these are estimations and should be confirmed by experimental data whenever possible.

Conclusion and Future Directions

While the thermodynamic properties of 1,2-Dichlorotrifluoroethyl trifluoromethyl ether (CAS 2356-53-8) remain to be experimentally determined, this guide provides a comprehensive framework for undertaking such a characterization. The methodologies outlined herein—Differential Scanning Calorimetry, Thermogravimetric Analysis, solution calorimetry, and vapor pressure measurements—represent the gold standard for obtaining accurate and reliable thermodynamic data.

The application of these techniques to CAS 2356-53-8 will be a critical step in unlocking its full potential in research and development. The data generated will not only provide a fundamental understanding of this specific compound but also contribute to the broader knowledge base of halogenated ethers, aiding in the design and development of future advanced materials and therapeutics. It is our hope that this guide will serve as a valuable resource for researchers embarking on this important work.

References

-

Axios Research. (n.d.). 1,2-Dichlorotrifluoroethyl Trifluoromethyl Ether. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Trifluoromethoxy Group in Fluorinated Ethanes

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in medicinal chemistry and materials science, prized for its unique stereoelectronic properties that profoundly influence molecular conformation, lipophilicity, and metabolic stability. This guide provides a comprehensive exploration of the trifluoromethoxy group, with a specific focus on its impact within fluorinated ethane scaffolds. We will delve into the fundamental physicochemical characteristics, synthetic methodologies for its introduction, the resulting conformational preferences governed by stereoelectronic effects such as the gauche effect, and its strategic application in drug design to enhance pharmacokinetic profiles. This document is intended to serve as a detailed resource, bridging theoretical understanding with practical application for scientists engaged in the development of novel fluorinated molecules.

The Trifluoromethoxy Group: A Privileged Functional Moiety

The strategic incorporation of fluorine-containing groups is a cornerstone of modern molecular design.[1][2] Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its ability to confer a unique combination of properties upon a parent molecule.[3][4] Unlike its more common counterpart, the trifluoromethyl (-CF₃) group, the -OCF₃ moiety introduces an oxygen atom, which significantly alters its electronic and steric profile.[5][6]

1.1. Physicochemical Properties: Beyond Simple Lipophilicity

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[7] This high lipophilicity is a key driver for its use in enhancing membrane permeability and bioavailability of drug candidates.[5][8] However, its influence extends beyond simple hydrophobicity.

The potent inductive electron-withdrawing effect of the three fluorine atoms, coupled with the potential for the oxygen lone pairs to participate in weaker resonance donation, creates a complex electronic environment.[5][6] This duality allows the -OCF₃ group to modulate the pKa of nearby functionalities and influence non-covalent interactions within biological targets.[9]

Furthermore, the trifluoromethoxy group is known for its exceptional metabolic stability.[7][10] The strength of the C-F bonds renders the group highly resistant to oxidative metabolism, particularly by cytochrome P450 enzymes.[7][8] This resistance to enzymatic breakdown can significantly prolong a drug's half-life and lead to a more predictable pharmacokinetic profile.[8][10]

| Property | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) | Methoxy (-OCH₃) |

| Hansch π Parameter | +1.04[7] | +0.88[7] | -0.02 |

| Electronic Effect | Strongly electron-withdrawing (inductive), weakly donating (resonance)[5][6] | Strongly electron-withdrawing (inductive)[7] | Electron-donating (resonance), weakly withdrawing (inductive) |

| Metabolic Stability | High[7][11] | High[7][9] | Low (susceptible to O-dealkylation) |

| Conformational Influence | Induces orthogonal conformation on aryl rings[12][13] | Less pronounced conformational bias | Prefers planar conformation with aryl rings |

Synthesis and Incorporation into Ethane Scaffolds

The introduction of the trifluoromethoxy group into organic molecules, particularly onto an aliphatic ethane backbone, presents unique synthetic challenges, primarily due to the instability of the trifluoromethoxide anion.[7][13] However, significant progress has been made in developing robust synthetic methodologies.

2.1. Key Synthetic Strategies

Historically, harsh methods such as chlorine/fluorine exchange on chlorinated precursors were employed.[3] More recent and milder approaches have focused on the development of electrophilic and radical trifluoromethoxylating reagents.[12][14]

Common Synthetic Routes:

-

From Alcohols: Direct trifluoromethoxylation of hydroxyl groups using hypervalent iodine reagents.[3]

-

From Alkenes: Oxidative trifluoromethoxylation of alkenes using reagents like AgOCF₃ generated in situ.[12]

-

Visible Light Photoredox Catalysis: This modern approach allows for the generation of trifluoromethoxyl radicals under mild conditions, enabling the trifluoromethoxylation of a variety of substrates.[14][15][16]

2.2. Experimental Protocol: Visible Light-Promoted Trifluoromethoxylation of a Styrenyl Ethane Derivative

This protocol outlines a general procedure for the introduction of a trifluoromethoxy group onto an alkene within an ethane scaffold using a photoredox catalyst.

Materials:

-

Styrenyl ethane derivative (1.0 eq)

-

N-(Trifluoromethoxy)phthalimide (1.5 eq)

-

Ru(bpy)₃(PF₆)₂ (1 mol%)

-

Degassed acetonitrile (MeCN) as solvent

-

Blue LED light source (450 nm)

Procedure:

-

In a nitrogen-flushed Schlenk tube, dissolve the styrenyl ethane derivative, N-(trifluoromethoxy)phthalimide, and Ru(bpy)₃(PF₆)₂ in degassed MeCN.

-

Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethoxylated ethane.

Conformational Consequences: The Gauche Effect in Trifluoromethoxy Ethanes

The introduction of the highly electronegative trifluoromethoxy group onto an ethane backbone has profound stereoelectronic consequences, most notably the manifestation of the gauche effect .[17][18]

The gauche effect is a phenomenon where a conformation with substituents at a 60° dihedral angle (gauche) is more stable than the anti-periplanar conformation (180°), contrary to what would be predicted by sterics alone.[17] In the context of 1-fluoro-2-(trifluoromethoxy)ethane, the gauche conformer is stabilized by hyperconjugation.[17][19] This involves the donation of electron density from a C-H σ bonding orbital into the low-lying σ* antibonding orbital of the C-OCF₃ bond. This interaction is maximized in the gauche arrangement.[17]

This conformational locking can have significant implications for the biological activity of a molecule, as it pre-organizes the pharmacophore into a specific three-dimensional arrangement, potentially enhancing binding affinity to a target protein.[12]

Spectroscopic Characterization of Trifluoromethoxylated Ethanes

Unambiguous characterization of molecules containing the -OCF₃ group is crucial. A combination of NMR and IR spectroscopy, along with mass spectrometry, provides a definitive fingerprint.

4.1. NMR Spectroscopy

-

¹⁹F NMR: This is the most diagnostic technique. The trifluoromethoxy group typically appears as a sharp singlet in the range of -56 to -60 ppm (relative to CFCl₃). The exact chemical shift can be influenced by the electronic environment of the ethane backbone.

-

¹³C NMR: The carbon of the -OCF₃ group appears as a quartet due to coupling with the three fluorine atoms (¹J_CF ≈ 250-260 Hz). The carbons of the ethane backbone will also exhibit smaller C-F couplings.

-

¹H NMR: Protons on the carbon atom adjacent to the -OCF₃ group may show through-space coupling to the fluorine atoms, leading to slight broadening or complex splitting patterns.

4.2. Infrared (IR) Spectroscopy

The C-F stretching vibrations of the trifluoromethoxy group give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the region of 1250-1050 cm⁻¹. The C-O stretch is also observed in this region.

| Spectroscopic Technique | Key Observables for -OCF₃ Group |

| ¹⁹F NMR | Sharp singlet around -56 to -60 ppm[20] |

| ¹³C NMR | Quartet for the CF₃ carbon (¹J_CF ≈ 250-260 Hz)[21] |

| ¹H NMR | Potential for through-space H-F coupling |

| IR Spectroscopy | Strong C-F stretching bands at 1250-1050 cm⁻¹[22] |

Applications in Drug Discovery and Development

The unique properties of the trifluoromethoxy group make it a highly valuable tool in drug design.[1][7] Its incorporation into lead compounds can address several common challenges in drug development.

-

Enhancing Metabolic Stability: Replacing a metabolically labile group, such as a methoxy group, with an -OCF₃ group can block a key site of metabolism, thereby increasing the drug's half-life and bioavailability.[7][10]

-

Modulating Lipophilicity: The high lipophilicity of the -OCF₃ group can be leveraged to improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[8][11]

-

Improving Binding Affinity: The conformational constraints imposed by the -OCF₃ group, along with its ability to participate in non-covalent interactions, can lead to enhanced binding to the target receptor.[9][13]

The FDA-approved drug Riluzole , used to treat amyotrophic lateral sclerosis (ALS), is a prominent example of a pharmaceutical agent containing a trifluoromethoxy group.[23]

Conclusion and Future Perspectives

The trifluoromethoxy group is a powerful and versatile functional group in the design of advanced fluorinated molecules. Its unique combination of high lipophilicity, metabolic stability, and profound influence on molecular conformation makes it an invaluable tool for medicinal chemists and materials scientists. As synthetic methodologies for its introduction continue to improve, we can expect to see an even greater proliferation of -OCF₃-containing compounds in drug discovery pipelines and advanced materials. Future research will likely focus on the development of more efficient and stereoselective methods for the incorporation of this unique moiety, further expanding its utility in creating next-generation therapeutics and functional materials.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Online]. Available: [Link]

-

Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Semantic Scholar. [Online]. Available: [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. [Online]. Available: [Link]

-

Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC - PubMed Central. [Online]. Available: [Link]

-

The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Online]. Available: [Link]

-

Synthetic Approaches to Trifluoromethoxy‐Substituted Compounds. OUCI. [Online]. Available: [Link]

-

Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Request PDF - ResearchGate. [Online]. Available: [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Online]. Available: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Online]. Available: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Online]. Available: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Online]. Available: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Online]. Available: [Link]

-

Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC - NIH. [Online]. Available: [Link]

-

Trifluoromethoxy group. Grokipedia. [Online]. Available: [Link]

-

Is hyperconjugation responsible for the “gauche effect” in 1-fluoropropane and other 2-substituted-1-fluoroethanes? Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Online]. Available: [Link]

-

Gauche effect. Wikipedia. [Online]. Available: [Link]

-

Gauche effect. chemeurope.com. [Online]. Available: [Link]

-

Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. ACS Publications. [Online]. Available: [Link]

-

Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. PMC - NIH. [Online]. Available: [Link]

-

The Gauche Effect in XCH2CH2X Revisited. PMC - NIH. [Online]. Available: [Link]

-

Recent Development of Catalytic Trifluoromethoxylation Reactions. PubMed. [Online]. Available: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Online]. Available: [Link]

-

Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. [Online]. Available: [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Online]. Available: [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Online]. Available: [Link]

-

Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. ACS Publications. [Online]. Available: [Link]

-

Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. PMC - NIH. [Online]. Available: [Link]

-

The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Request PDF - ResearchGate. [Online]. Available: [Link]

-

Stereoelectronic effect. Wikipedia. [Online]. Available: [Link]

-

The trifluoromethoxy group: a long-range electron-withdrawing substituent. PubMed. [Online]. Available: [Link]

-

Unveiling CF3SOCH3: synthesis, spectroscopic characterization, and conformational behavior of S-(trifluoromethyl)-O. RSC Publishing. [Online]. Available: [Link]

-

Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. [Online]. Available: [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. [Online]. Available: [Link]

-

Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Request PDF - ResearchGate. [Online]. Available: [Link]

-

Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. Semantic Scholar. [Online]. Available: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Online]. Available: [Link]

-

The Trifluoromethyl Group in Medical Chemistry. ACS Publications. [Online]. Available: [Link]

-

Trifluoromethoxy group electron-withdrawing or electron-donating? Reddit. [Online]. Available: [Link]

-

Unveiling CF 3 SOCH 3 : synthesis, spectroscopic characterization, and conformational behavior of S -(trifluoromethyl)- O -(methyl) thioperoxide. Request PDF - ResearchGate. [Online]. Available: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. reddit.com [reddit.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gauche effect - Wikipedia [en.wikipedia.org]

- 18. Gauche_effect [chemeurope.com]

- 19. Is hyperconjugation responsible for the “gauche effect” in 1-fluoropropane and other 2-substituted-1-fluoroethanes? [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]